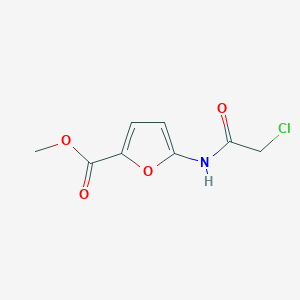

Methyl 5-(2-chloroacetamido)-2-furoate

Overview

Description

Methyl 5-(2-chloroacetamido)-2-furoate, also known as MCAF, is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound has been used in various fields of study, including medicinal chemistry, organic synthesis, and pharmacology.

Scientific Research Applications

Synthesis of New Thiadiazole-Triazole Analogs

“Methyl 5-(2-chloroacetamido)-2-furoate” can be used as a key compound in the synthesis of new thiadiazole-triazole analogs hybridized with thiophene . This synthetic protocol is based on heterocyclization of the key compound in the presence of different thiocarbamoyl reagents .

Antioxidant Activity

The synthesized thiadiazole-triazole analogs hybridized with thiophene have shown antioxidant properties . The antioxidant properties were investigated using the DPPH radical scavenging technique, where certain hybrids showed strong inhibition .

Development of New Donepezil Analogs

“Methyl 5-(2-chloroacetamido)-2-furoate” can potentially be used in the development of new donepezil analogs . Donepezil is a medication used to treat Alzheimer’s disease, and new analogs could potentially improve its effectiveness .

Inhibition of β-Amyloid Protein

Some of the synthesized donepezil analogs have shown effective inhibition of self-mediated β-amyloid protein in vitro . β-Amyloid proteins are associated with Alzheimer’s disease, and their inhibition could potentially slow the progression of the disease .

Improvement of Memory Function

Certain donepezil analogs have shown significant memory improvement in scopolamine-induced memory impairment models in mice . This suggests potential applications in the treatment of memory-related disorders .

Molecular Docking Studies

“Methyl 5-(2-chloroacetamido)-2-furoate” and its analogs can be used in molecular docking studies . These studies can provide valuable insights into the interactions between these compounds and their target proteins .

Mechanism of Action

Target of Action

Methyl 5-(2-chloroacetamido)-2-furoate is a complex compound that may have multiple targets. Local anesthetics primarily target sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

The compound interacts with its targets by binding to specific sodium ion (Na+) channel sites on the nerve membrane . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked . This action is reversible, allowing for the temporary blocking of sensory nerve impulses .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 5-(2-chloroacetamido)-2-furoate is the neuronal signaling pathway . By blocking sodium ion channels, the compound inhibits the propagation of action potentials along nerve fibers . This disruption of neuronal signaling leads to a temporary loss of sensation, primarily pain, in the area of application .

Pharmacokinetics

Like other local anesthetics, it is likely to have a rapid onset and short duration of action . Its bioavailability would be influenced by factors such as the route of administration and the presence of vasoconstrictors .

Result of Action

The primary result of Methyl 5-(2-chloroacetamido)-2-furoate’s action is the temporary relief of pain . By blocking nerve impulses, it prevents the sensation of pain from reaching the central nervous system . This makes it useful for procedures requiring local anesthesia .

Action Environment

The action, efficacy, and stability of Methyl 5-(2-chloroacetamido)-2-furoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the specific characteristics of the tissue where it is applied

properties

IUPAC Name |

methyl 5-[(2-chloroacetyl)amino]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-8(12)5-2-3-7(14-5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPYPGRKMBAEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(2-chloroacetamido)-2-furoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2,4-difluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042572.png)

![N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide](/img/structure/B3042574.png)

![[(E)-[3,3-dimethyl-1-(1-oxidopyridin-1-ium-2-yl)sulfanylbutan-2-ylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B3042577.png)

![4-[(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]Morpholine](/img/structure/B3042580.png)

![N4-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042581.png)

![3-[(Acetyloxy)methyl]-2-fluorobenzyl acetate](/img/structure/B3042584.png)

![N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3042586.png)

![N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042591.png)

![N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine](/img/structure/B3042592.png)